Medazepam hydrochloride

CAS No.: 15180-10-6

Cat. No.: VC14593388

Molecular Formula: C16H16Cl2N2

Molecular Weight: 307.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15180-10-6 |

|---|---|

| Molecular Formula | C16H16Cl2N2 |

| Molecular Weight | 307.2 g/mol |

| IUPAC Name | 7-chloro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepine;hydrochloride |

| Standard InChI | InChI=1S/C16H15ClN2.ClH/c1-19-10-9-18-16(12-5-3-2-4-6-12)14-11-13(17)7-8-15(14)19;/h2-8,11H,9-10H2,1H3;1H |

| Standard InChI Key | XBWAZCLHZCFCGK-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |

Introduction

Chemical Characterization and Synthesis

Structural and Molecular Properties

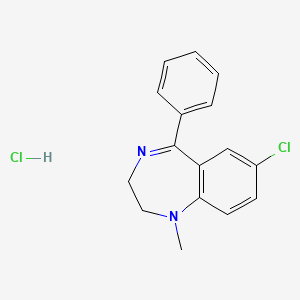

Medazepam hydrochloride (CAS 2898-11-5) is an achiral compound with the molecular formula C₁₆H₁₅ClN₂·ClH, yielding a molecular weight of 307.22 g/mol . The structure features a 1,4-benzodiazepine core substituted with a chlorine atom at position 7, a methyl group at position 1, and a phenyl ring at position 5 (Figure 1) .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₅ClN₂·ClH | |

| Molecular Weight | 307.22 g/mol | |

| SMILES | Cl.CN1CCN=C(C2=CC=CC=C2)C3=CC(Cl)=CC=C13 | |

| InChI Key | XBWAZCLHZCFCGK-UHFFFAOYSA-N |

Figure 1: Structural representation of Medazepam hydrochloride, highlighting key substituents.

Synthesis and Manufacturing

First synthesized by Sternbach et al. in the 1960s via cyclization reactions , Medazepam hydrochloride is typically prepared by introducing a methyl group to the 1-position of a 7-chloro-5-phenyl-1,4-benzodiazepine intermediate . Patents (e.g., US3243427) describe optimized protocols involving hydrogen chloride addition for salt formation . Industrial synthesis often employs intermediates like 2-amino-5-chloro-3-phenylbenzophenone, which undergoes ring-closure reactions under acidic conditions .

Pharmacological Mechanism and Targets

GABAergic Modulation

Medazepam hydrochloride exerts its effects by potentiating GABA(A) receptor activity, enhancing inhibitory neurotransmission in the central nervous system . Unlike non-benzodiazepine GABA modulators, it binds to the α-γ subunit interface of GABA(A) receptors, particularly those containing α₁, α₂, α₃, or α₅ subunits . This interaction induces sedative, anxiolytic, and muscle relaxant effects.

Primary and Secondary Targets

While GABA(A) modulation dominates its pharmacological profile, interactions with NOS1 suggest possible neuroprotective or vasodilatory effects, though clinical relevance remains unclear .

Pharmacokinetics and Metabolism

Metabolic Pathways

Medazepam undergoes hepatic oxidation via CYP3A4, producing active metabolites like diazepam and nordiazepam, which exhibit prolonged half-lives (e.g., 100–200 hours for diazepam) . This metabolic pathway explains its long-acting profile and potential drug interactions with CYP3A4 inhibitors/inducers.

Clinical Applications and Efficacy

Approved Indications

Medazepam hydrochloride is approved for:

-

Anxiety disorders (e.g., generalized anxiety, neurotic states)

-

Alcohol withdrawal symptoms

-

Muscle spasms

Clinical Trial Data

A double-blind crossover trial (n=14) evaluated 16.5 mg/day in anxious patients, revealing:

-

Efficacy: No superiority over placebo for anxiety reduction, possibly due to subtherapeutic dosing .

-

Safety: Increased Middlesex Health Questionnaire (MHQ) depression scores despite low doses .

-

Driving Impacts: No significant braking errors in simulators, but technical driving errors were observed in real-world conditions .

Dosage Recommendations

| Condition | Dose Range | Population | Adverse Events |

|---|---|---|---|

| Anxiety | 10–30 mg/day | Adults | Drowsiness (3/10 patients) |

| Muscle spasms | 20–50 mg/day | Adults | Not reported |

| Alcohol withdrawal | 10–30 mg/day | Adults | Not reported |

Data from and emphasize dose-dependent tolerability, with higher doses linked to sedation and fetal risks in overdose cases .

| Adverse Event | Incidence | Dose/Context | Source |

|---|---|---|---|

| Drowsiness | 3/10 patients | 10 mg thrice daily | |

| Fetal death | 1 case | 276 mg overdose (pregnant) | |

| Depression scores | ↑ | 16.5 mg/day |

Overdose and Toxicity

The LD₅₀ in mice is 360 mg/kg (i.p.) and 1070 mg/kg (oral), indicating moderate acute toxicity . A case report noted fetal demise following a 276 mg oral overdose in a pregnant woman, underscoring risks in high-dose misuse .

Research and Analytical Applications

Stable Isotope-Labeled Derivatives

Medazepam-¹³C,d₃ hydrochloride (CAS: TRC-M203152) is employed as a reference standard for:

-

Pharmacokinetic studies: Quantifying parent/metabolite ratios .

-

Forensic analysis: Detecting illicit use in biological samples .

| Property | Value | Application | Source |

|---|---|---|---|

| Molecular Weight | 311.23 g/mol | LC-MS/MS quantification | |

| Purity | >95% (HPLC) | Research material quality |

Emerging Research Directions

Current studies focus on:

-

Metabolic profiling: Identifying novel CYP450-mediated pathways.

-

Central nervous system interactions: Exploring synergistic effects with neuromodulators.

Regulatory Status and Market Availability

Global Approval and Control

| Region | Status | Key Brands | Source |

|---|---|---|---|

| Russia | Approved (Nobrium, Rudotel) | Nobrium, Rudotel | |

| EU | Uncontrolled (non-medicinal) | N/A | |

| UK | Not licensed; PSA-exempt if medicinal | N/A |

Controlled Substance Classification

Medazepam hydrochloride falls under Schedule IV in many jurisdictions due to abuse potential, requiring strict prescribing protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume